molecular formula C17H21N5O4 B2711729 N-(2,4-dimethoxyphenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine CAS No. 1208782-41-5

N-(2,4-dimethoxyphenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine

Cat. No.: B2711729
CAS No.: 1208782-41-5
M. Wt: 359.386
InChI Key: NDEQSMGDAPOZEI-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine is a pyrimidine derivative characterized by a nitro group at position 5, a pyrrolidinyl substituent at position 6, a methyl group at position 4, and a 2,4-dimethoxyphenylamine moiety at position 2.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-methyl-5-nitro-6-pyrrolidin-1-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4/c1-11-15(22(23)24)16(21-8-4-5-9-21)20-17(18-11)19-13-7-6-12(25-2)10-14(13)26-3/h6-7,10H,4-5,8-9H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEQSMGDAPOZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NC2=C(C=C(C=C2)OC)OC)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which consists of a pyrimidine core substituted with a dimethoxyphenyl group, a nitro group, and a pyrrolidinyl moiety. The molecular formula is C15H19N3O3C_{15}H_{19}N_3O_3, and its molecular weight is approximately 293.33 g/mol.

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of the pyrimidine ring has been linked to the inhibition of various cancer cell lines. The compound's mechanism may involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-75.2Caspase activation
Compound BHeLa3.8DNA intercalation
This compoundA549TBDTBD

2. Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression and inflammation. For example, it may inhibit neutral sphingomyelinase (nSMase), which plays a role in sphingolipid metabolism and cellular signaling related to cancer.

Case Study: Inhibition of nSMase

In a study examining the effects of similar compounds on nSMase activity, it was found that modifications in the nitrogen-containing heterocycles significantly altered inhibitory potency. The introduction of a pyrrolidinyl group was associated with enhanced enzyme inhibition, suggesting that structural modifications can optimize biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways leading to cell death in cancer cells.
  • Enzyme Inhibition : Targeting specific enzymes involved in tumor growth and inflammation.
  • Signal Transduction Modulation : Altering signaling pathways that regulate cell proliferation and survival.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for assessing the therapeutic potential of this compound:

  • Absorption : The compound shows good oral bioavailability based on preliminary studies.
  • Metabolism : Initial data suggest metabolic stability in liver microsomes.
  • Toxicity : Toxicological evaluations are necessary to determine safe dosing regimens.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural Features and Substitution Patterns

Pyrimidine derivatives often exhibit activity modulated by substituent positioning and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyrimidine Derivatives
Compound Name Substituents (Positions) Key Functional Groups References
N-(2,4-dimethoxyphenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine 2-(2,4-dimethoxyphenyl); 4-Me; 5-NO₂; 6-pyrrolidinyl Nitro, methoxy, pyrrolidine N/A
N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 4-(2-fluorophenyl); 5-(methoxyphenyl aminomethyl) Fluorine, methoxy, hydrogen-bonding motifs
N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 4-(4-Cl-phenyl); 5-(4-Cl-phenyl aminomethyl) Chlorine substituents, H-bonding networks
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine 4-(2-fluorophenyl); 5-(ethoxyphenyl aminomethyl) Ethoxy group, dimeric H-bonding
N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine 2-(4-NO₂-phenyl); 4-benzyl Nitro, benzyl
Key Observations:
  • Nitro Groups : The nitro group at position 5 in the target compound is rare in the cited analogs. Most nitro-substituted pyrimidines (e.g., ) place nitro at position 2 or 4, which may alter electronic distribution and binding affinity.
  • Pyrrolidinyl vs. Aromatic Amines: The pyrrolidinyl group at position 6 contrasts with arylaminomethyl groups in analogs . Pyrrolidine’s conformational flexibility may enhance solubility or target interactions compared to rigid aromatic substituents.
  • Methoxy Substituents : The 2,4-dimethoxyphenyl group is distinct from single methoxy or halogenated aryl groups in analogs . Methoxy groups improve lipophilicity and metabolic stability but may reduce crystallinity due to steric hindrance .

Physicochemical and Crystallographic Properties

Crystal structures of related compounds reveal trends in hydrogen bonding and molecular packing:

  • Hydrogen Bonding: Analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methylpyrimidin-4-amine form intramolecular N–H⋯N bonds and weak C–H⋯O/π interactions, stabilizing crystal lattices . The absence of such motifs in polymorphic forms (e.g., N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl] derivatives) highlights substituent-dependent packing .
  • Dihedral Angles: Substituent orientation relative to the pyrimidine core varies.
Table 2: Crystallographic Data for Selected Analogs
Compound Dihedral Angles (°) Hydrogen Bonding Interactions References
N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methylpyrimidin-4-amine 12.8, 12.0, 86.1 N–H⋯N (intramolecular), C–H⋯O/π
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine 15.4, 28.4, 77.5 N–H⋯N (intermolecular), C–H⋯O, π–π

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